179986-89-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

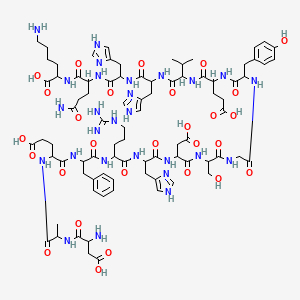

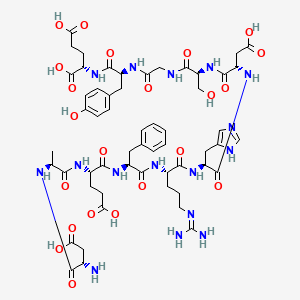

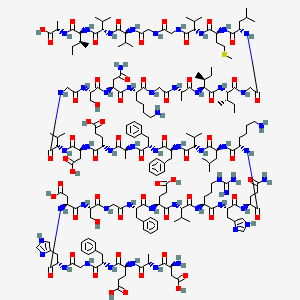

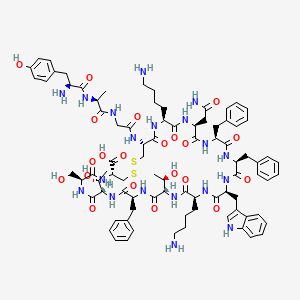

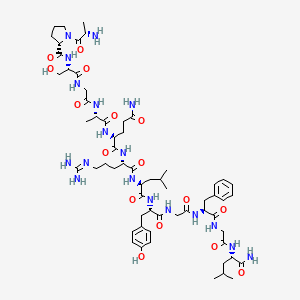

The compound with the Chemical Abstracts Service number 179986-89-1 is known as Pancreatic Polypeptide, bovine. This compound is a linear polypeptide consisting of 36 amino acids and is primarily produced in the pancreas. It plays a significant role in inhibiting pancreatic secretion induced by secretin and cholecystokinin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pancreatic Polypeptide, bovine, is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods

Industrial production of Pancreatic Polypeptide, bovine, involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions

Pancreatic Polypeptide, bovine, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Pancreatic Polypeptide, bovine, include N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and trifluoroacetic acid. These reactions are typically carried out under controlled conditions to ensure the stability and integrity of the peptide .

Major Products Formed

The major product formed from the synthesis of Pancreatic Polypeptide, bovine, is the linear polypeptide itself. Modifications to the peptide can result in derivatives with altered biological activity .

Wissenschaftliche Forschungsanwendungen

Pancreatic Polypeptide, bovine, has a wide range of scientific research applications:

Wirkmechanismus

Pancreatic Polypeptide, bovine, exerts its effects by acting as an agonist of neuropeptide Y receptors, particularly NPYR4. It inhibits pancreatic secretion by binding to these receptors and modulating intracellular signaling pathways. This action involves the regulation of calcium ion levels and membrane potential in pancreatic cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Neuropeptide Y: Another peptide that interacts with neuropeptide Y receptors but has different physiological effects.

Vasoactive Intestinal Peptide: A peptide with similar receptor interactions but different biological activities.

Uniqueness

Pancreatic Polypeptide, bovine, is unique in its specific inhibition of pancreatic secretion induced by secretin and cholecystokinin. Its high affinity for neuropeptide Y receptor 4 distinguishes it from other related peptides .

Eigenschaften

CAS-Nummer |

179986-89-1 |

|---|---|

Molekularformel |

C₁₈₆H₂₈₇N₅₃O₅₆S₂ |

Molekulargewicht |

4225.78 |

Sequenz |

One Letter Code: APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.